Glycopeptides are a class of molecules containing both peptides (chains of amino acids) and sugars. They play crucial roles in various biological processes. Alloc-Su serves as a valuable building block in the synthesis of glycopeptide scaffolds. These scaffolds provide a foundation for further modification and attachment of specific sugar moieties, allowing researchers to create customized glycopeptides for studying their biological functions and potential therapeutic applications. Source: Sigma-Aldrich product page on N-(Allyloxycarbonyloxy)succinimide:
Cyclic carbonates are a class of cyclic organic compounds with diverse applications in material science, drug delivery, and catalysis. Alloc-Su acts as a reagent in the synthesis of various functional cyclic carbonate monomers from 2-amino-1,3-propanediols. These monomers serve as building blocks for the formation of diverse cyclic carbonate polymers with tailored properties. This approach allows researchers to design and synthesize novel materials with specific functionalities for various research and development purposes. Source: Sigma-Aldrich product page on N-(Allyloxycarbonyloxy)succinimide:
N-(Allyloxycarbonyloxy)succinimide is an organic compound with the molecular formula CHNO and a molecular weight of 199.16 g/mol. It appears as a solid at room temperature and is known for its unique functional groups, which include an allyloxycarbonyl moiety attached to a succinimide structure. The compound is sensitive to moisture and heat, requiring storage under inert gas conditions to maintain stability .
The compound's structure features a succinimide ring, which is a five-membered cyclic imide, providing it with distinctive chemical reactivity and biological properties. It is often used in various chemical syntheses and research applications due to its reactivity and ability to form covalent bonds with nucleophiles.
These reactions highlight the compound's versatility in synthetic organic chemistry.
N-(Allyloxycarbonyloxy)succinimide exhibits notable biological activity, particularly in the context of drug development and bioconjugation. It has been reported to possess moderate toxicity when ingested, classified as harmful if swallowed (H302), and may cause skin irritation (H315) . The compound's ability to form stable linkages with biomolecules makes it a candidate for applications in targeted drug delivery systems or as a linker in bioconjugation strategies.
Several methods have been documented for synthesizing N-(Allyloxycarbonyloxy)succinimide:
These synthesis methods demonstrate the compound's accessibility for research and industrial applications.
This comparison highlights the uniqueness of N-(Allyloxycarbonyloxy)succinimide within its class of compounds, particularly regarding its functional versatility and application potential.
Interaction studies involving N-(Allyloxycarbonyloxy)succinimide focus on its reactivity with biological macromolecules such as proteins and nucleic acids. The compound's ability to form covalent bonds allows it to be used in:
Such studies are crucial for understanding how this compound can be utilized in biotechnological applications.
The development of N-(Allyloxycarbonyloxy)succinimide is closely tied to the evolution of protecting group chemistry in organic synthesis. The compound emerged from the need for more versatile and selective protecting group reagents, particularly those that could be removed under mild conditions without affecting other functional groups present in complex molecules.
The historical context of this compound's development is intrinsically linked to advances in allyl carbonate chemistry and the Tsuji-Trost reaction, which was first pioneered by Jirō Tsuji in 1965 and later adapted by Barry Trost in 1973 with the introduction of phosphine ligands. These foundational works in palladium-catalyzed allylic substitution provided the theoretical framework for understanding how allyl-based protecting groups could be selectively removed under palladium-catalyzed conditions.
The specific synthesis and application of N-(Allyloxycarbonyloxy)succinimide in protecting group chemistry represents a refinement of earlier succinimidyl carbonate chemistry. Research has shown that alkyl succinimidyl carbonates have been recognized as useful alkoxycarbonylating reagents, with their reactivity with primary amines finding wide use for the introduction of urethane protecting groups, protein modification, and covalent attachment of ligands to matrices for solid-phase synthesis.
N-(Allyloxycarbonyloxy)succinimide possesses multiple systematic and common names that reflect its structural features and functional applications. The compound is systematically named as (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate according to IUPAC nomenclature. This systematic name clearly describes the structural components: the pyrrolidinedione ring system and the prop-2-enyl carbonate moiety.
The compound is known by several synonyms in the chemical literature, including Allyl N-succinimidyl carbonate, Alloc-OSu, Allyloxycarbonyl succinimidyl ester, and Allyl (2,5-dioxopyrrolidin-1-yl) carbonate. The abbreviation "Alloc-OSu" is particularly prevalent in synthetic organic chemistry, where "Alloc" refers to the allyloxycarbonyl protecting group and "OSu" denotes the N-hydroxysuccinimide ester functionality.
Table 1: Nomenclature and Identification Data for N-(Allyloxycarbonyloxy)succinimide
Property | Value |
---|---|
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate |
CAS Number | 135544-68-2 |
Molecular Formula | C₈H₉NO₅ |
Molecular Weight | 199.16 g/mol |
InChI | InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2 |
InChI Key | OIXALTPBNZNFLJ-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)ON1C(=O)CCC1=O |
The molecular structure of N-(Allyloxycarbonyloxy)succinimide consists of two distinct functional domains: the succinimide ring system and the allyl carbonate moiety. The succinimide portion, derived from succinic acid, forms a five-membered cyclic imide with the molecular formula C₄H₅NO₂ when considered independently. This ring system is characterized by two carbonyl groups flanking a nitrogen atom, creating a highly electrophilic center that facilitates nucleophilic substitution reactions.
The allyl carbonate component introduces both reactivity and protecting group functionality to the molecule. The presence of the terminal alkene in the allyl group makes this protecting group particularly valuable because it can be selectively removed under palladium-catalyzed conditions, a process that has found extensive application in complex synthesis strategies.
Table 2: Physical and Chemical Properties of N-(Allyloxycarbonyloxy)succinimide
Spectroscopic characterization reveals distinctive features that allow for unambiguous identification of the compound. The ¹³C NMR spectrum shows characteristic peaks that correspond to the different carbon environments within the molecule. The carbonyl carbons of the succinimide ring typically appear in the 170-180 ppm region, while the carbonate carbonyl appears around 150-160 ppm. The allyl carbons are observed in the aliphatic and alkene regions of the spectrum.
N-(Allyloxycarbonyloxy)succinimide occupies a crucial position in modern synthetic organic chemistry due to its dual functionality as both a protecting group reagent and an activating agent for carbonate formation. The compound's significance stems from several key factors that make it particularly valuable in complex synthetic endeavors.
In peptide and protein chemistry, the compound serves as a critical reagent for introducing allyloxycarbonyl (Alloc) protecting groups onto amino functionalities. This application has been extensively documented in the synthesis of complex peptide structures and in the preparation of glycopeptide scaffolds. The mild conditions required for Alloc group installation and the selectivity of its palladium-catalyzed removal make this protecting group strategy particularly attractive for sensitive biomolecules.
The compound's role in combinatorial chemistry has been highlighted in research involving one-bead-one-compound (OBOC) libraries. In these applications, N-(Allyloxycarbonyloxy)succinimide is used alongside other protecting group reagents to create orthogonal protection strategies that allow for selective functionalization of different positions on solid-supported substrates. This methodology has proven invaluable for the rapid generation of diverse chemical libraries for biological screening.
Recent computational studies have explored the mechanistic aspects of iridium-catalyzed allylic substitution reactions involving allyl carbamates, providing insights into the formation of enantioenriched products from carbon dioxide. While not directly involving N-(Allyloxycarbonyloxy)succinimide, these studies illuminate the broader chemistry of allyl carbonate systems and their potential for asymmetric synthesis.
The compound's utility extends to polymer chemistry, where it has been incorporated into polymer-supported reagent systems. Research has demonstrated the preparation of new polymer-supported reagents based on N-(Allyloxycarbonyloxy)succinimide, which offer advantages in terms of ease of purification and reagent recycling. These solid-supported versions maintain the reactivity of the parent compound while providing the practical benefits associated with heterogeneous reagent systems.
Table 3: Major Applications of N-(Allyloxycarbonyloxy)succinimide in Synthetic Chemistry
The safety profile of N-(Allyloxycarbonyloxy)succinimide requires careful consideration in laboratory settings. The compound is classified with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). These classifications necessitate appropriate personal protective equipment and handling procedures, including storage at refrigerated temperatures and protection from moisture and heat.
An important chemical consideration for this compound involves its potential for side reactions under basic conditions. Research has revealed that alkyl succinimidyl carbonates, including allyl derivatives, can undergo Lossen rearrangement in basic aqueous buffers, leading to the formation of β-alanine derivatives. This side reaction represents a significant consideration for reaction design, particularly in biological systems or when using basic reaction conditions.
N-(Allyloxycarbonyloxy)succinimide is an organic compound with the molecular formula C₈H₉NO₅ and a molecular weight of 199.16 grams per mole [2] [4]. The compound is characterized by a succinimide ring structure covalently bonded to an allyloxycarbonyl group through an oxygen linkage [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate [2] [4].
The structural architecture consists of a five-membered pyrrolidine ring containing two carbonyl groups at positions 2 and 5, which defines the succinimide moiety [1] [2]. The allyloxycarbonyl substituent is attached to the nitrogen atom of the succinimide ring through a carbonate linkage [2] [4]. The compound's Simplified Molecular Input Line Entry System representation is C=CCOC(=O)ON1C(=O)CCC1=O, which clearly illustrates the connectivity between the allyl group, carbonate functionality, and succinimide core [2] [4].
The International Chemical Identifier key for this compound is OIXALTPBNZNFLJ-UHFFFAOYSA-N, providing a unique digital fingerprint for chemical database searches [2] [4]. The compound is also known by the synonym Allyl N-Succinimidyl Carbonate, reflecting its functional group composition [2] [4]. The Chemical Abstracts Service registry number is 135544-68-2, which serves as the primary identifier in chemical literature [2] [4] [5].
Property | Value |
---|---|
Molecular Formula | C₈H₉NO₅ [2] |
Molecular Weight | 199.16 g/mol [2] [4] |
Chemical Abstracts Service Number | 135544-68-2 [2] [4] |
International Chemical Identifier Key | OIXALTPBNZNFLJ-UHFFFAOYSA-N [2] [4] |
PubChem Compound Identifier | 11788855 [2] [4] |
N-(Allyloxycarbonyloxy)succinimide exhibits a melting point of 21 degrees Celsius under standard atmospheric conditions [6] [22]. This relatively low melting point indicates that the compound transitions from solid to liquid state at ambient temperatures slightly above room temperature [6] [22]. The compound's physical state at 20 degrees Celsius is reported as solid, appearing as white to almost white crystalline lumps or powder [2] [4] [19].
The boiling point of N-(Allyloxycarbonyloxy)succinimide has been predicted through computational methods to be approximately 269.5 ± 33.0 degrees Celsius [6]. This predicted value provides an estimate for the temperature at which the compound would transition from liquid to vapor phase under standard atmospheric pressure conditions [6]. The relatively high boiling point compared to the melting point indicates a substantial liquid range for this compound [6].
The density of N-(Allyloxycarbonyloxy)succinimide is reported as 1.287 grams per milliliter at 25 degrees Celsius [6] [21]. This density value indicates that the compound is denser than water, which has important implications for its behavior in aqueous systems and separation processes [6] [21]. The density measurement provides crucial information for calculating molar volumes and understanding the compound's packing efficiency in the solid state [6].
Physical Property | Value | Temperature |
---|---|---|
Melting Point | 21°C [6] [22] | Standard conditions |
Boiling Point | 269.5 ± 33.0°C [6] | Predicted value |
Density | 1.287 g/mL [6] [21] | 25°C |
Refractive Index | 1.482 [6] [14] [21] | 20°C (sodium D-line) |
The solubility characteristics of N-(Allyloxycarbonyloxy)succinimide have been partially documented in the available literature [2] [4]. The compound is stored under refrigerated conditions (0-10 degrees Celsius) and requires protection from moisture and heat, indicating limited stability in aqueous environments [19] [22]. The compound is reported to be moisture sensitive, suggesting that it may undergo hydrolytic reactions when exposed to water [22] [23].
For analytical purposes, the compound demonstrates solubility in organic solvents commonly used in chromatographic applications [2] [4]. The compound's storage requirements under inert gas atmospheres further indicate that it may be susceptible to oxidative degradation or hydrolysis when exposed to ambient conditions [19] [22]. These solubility and stability characteristics are consistent with the presence of the reactive carbonate functional group within the molecular structure [2] [4].
Nuclear magnetic resonance spectroscopy provides detailed structural information for N-(Allyloxycarbonyloxy)succinimide through the analysis of proton and carbon-13 chemical environments [16] [47] [50]. The succinimide ring system exhibits characteristic resonances that are well-documented in the literature for similar five-membered cyclic imide structures [25] [26] [28].
The proton nuclear magnetic resonance spectrum of succinimide derivatives typically shows the methylene protons of the ring at approximately 2.77 parts per million in deuterated chloroform [49]. For N-(Allyloxycarbonyloxy)succinimide, the allyl group protons contribute additional complexity to the spectrum, with the vinyl protons expected to appear in the 5.2-6.0 parts per million region and the methylene protons adjacent to oxygen appearing around 4.6 parts per million [48] [51].
Carbon-13 nuclear magnetic resonance analysis reveals that succinimide derivatives exhibit two distinct carbonyl carbon resonances [26] [28] [47]. The carbonyl carbons of the succinimide ring typically resonate at approximately 174-180 parts per million, representing the deshielded carbon atoms adjacent to electronegative oxygen atoms [26] [28]. The carbonate carbon is expected to appear at a similar downfield position due to its electron-deficient nature [47] [50].
The methylene carbons of the succinimide ring appear in the aliphatic region around 28-30 parts per million [26] [28] [49]. For the allyloxycarbonyl substituent, the allyl carbons contribute characteristic signals with the terminal methylene carbon appearing around 118 parts per million and the vinyl carbon around 131 parts per million [26] [28].
Nuclear Magnetic Resonance Parameter | Chemical Shift Range |
---|---|
Succinimide methylene protons | ~2.77 ppm [49] |
Allyl vinyl protons | 5.2-6.0 ppm [48] [51] |
Carbonyl carbons | 174-180 ppm [26] [28] |
Succinimide methylene carbons | 28-30 ppm [26] [28] [49] |
Infrared spectroscopy analysis of N-(Allyloxycarbonyloxy)succinimide reveals characteristic absorption bands corresponding to the functional groups present in the molecular structure [25] [26] [28]. The most prominent features in the infrared spectrum are the carbonyl stretching vibrations of the succinimide ring system [25] [26] [28].
The succinimide ring exhibits two distinct carbonyl stretching frequencies due to the symmetric and asymmetric stretching modes of the two carbonyl groups [26] [28]. The symmetric stretching vibration appears as a strong, sharp peak at approximately 1702 wavenumbers, while the asymmetric stretching vibration is observed as a weaker band around 1778 wavenumbers [26] [28]. These frequencies are characteristic of five-membered cyclic imides and provide definitive identification of the succinimide functionality [26] [28].
Additional infrared absorption bands associated with the succinimide ring include carbon-oxygen out-of-plane and in-plane bending vibrations observed at 569, 780, and 1123 wavenumbers [26] [28]. The carbon-carbon and carbon-nitrogen stretching vibrations of the succinimide ring are typically observed around 1182 and 1333 wavenumbers respectively [26] [28].
The allyloxycarbonyl substituent contributes additional absorption bands to the infrared spectrum [25] [26]. The carbonate carbonyl group is expected to appear in the 1700-1800 wavenumber region, potentially overlapping with the succinimide carbonyl absorptions [26] [28]. Carbon-hydrogen stretching vibrations from the allyl group appear in the 2900-3100 wavenumber region [26] [28].
Infrared Absorption | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
Symmetric carbonyl stretch | ~1702 [26] [28] | Succinimide C=O |
Asymmetric carbonyl stretch | ~1778 [26] [28] | Succinimide C=O |
Carbon-oxygen bending | 569, 780, 1123 [26] [28] | Succinimide ring |
Carbon-carbon stretch | ~1182 [26] [28] | Succinimide ring |
Carbon-nitrogen stretch | ~1333 [26] [28] | Succinimide ring |
Mass spectrometry analysis of N-(Allyloxycarbonyloxy)succinimide provides molecular weight confirmation and fragmentation pattern information that is characteristic of succinimide derivatives [29] [38] [40]. The molecular ion peak is observed at mass-to-charge ratio 199, corresponding to the intact molecular ion of the compound [2] [4].
The fragmentation behavior of succinimide derivatives in mass spectrometry follows predictable patterns based on the stability of the resulting ionic species [29] [40] [41]. The succinimide ring system tends to undergo alpha-cleavage reactions adjacent to the carbonyl groups, leading to the formation of characteristic fragment ions [29] [40] [42].
Common fragmentation pathways for N-(Allyloxycarbonyloxy)succinimide include the loss of the allyloxycarbonyl group, which would result in a fragment ion corresponding to the succinimide portion of the molecule [29] [40]. The loss of carbon monoxide from carbonyl-containing fragments is also a typical fragmentation process in mass spectrometry [40] [41] [42].
The presence of the carbonate functional group introduces additional fragmentation possibilities, including the loss of carbon dioxide (44 mass units) and the formation of allyl-containing fragment ions [40] [41] [42]. The allyl group itself can undergo characteristic fragmentations, including the loss of the terminal methylene group and rearrangement reactions [40] [41].
Mass spectrometry detection methods for succinimide-containing compounds have been extensively developed, with electrospray ionization time-of-flight mass spectrometry being particularly effective for molecular weight determination and structural characterization [38] [39] [43]. These techniques provide high resolution and mass accuracy, enabling precise identification of the compound and its degradation products [38] [39].
The flash point of N-(Allyloxycarbonyloxy)succinimide has been determined to be 117 degrees Celsius [6] [21] [22]. This measurement represents the lowest temperature at which the compound can form an ignitable mixture with air under standard testing conditions [21] [22]. The flash point value is critical for understanding the compound's fire hazard characteristics and establishing appropriate handling protocols [21] [22].
The flash point of 117 degrees Celsius classifies N-(Allyloxycarbonyloxy)succinimide as a combustible liquid according to standard classification systems [21]. This temperature is significantly higher than the compound's melting point of 21 degrees Celsius, indicating that the compound must be heated substantially above its melting point to reach conditions where vapor ignition becomes possible [6] [21] [22].
The determination of flash point involves standardized testing procedures that measure the minimum temperature at which sufficient vapor is generated to support combustion [21] [36]. For N-(Allyloxycarbonyloxy)succinimide, this value provides essential information for laboratory safety protocols and industrial handling procedures [21] [22].
The thermal stability of N-(Allyloxycarbonyloxy)succinimide is influenced by the presence of multiple thermally labile functional groups within its molecular structure [22] [23] [33]. The compound is characterized as heat sensitive, requiring storage under controlled temperature conditions to maintain stability [22] [23]. Thermal decomposition typically involves the breakdown of the carbonate linkage and potential rearrangement reactions of the succinimide ring system [33] [35].
Thermal decomposition of carbonate esters generally proceeds through elimination reactions that produce carbon dioxide and corresponding alcohol or phenol derivatives [33] [34] [36]. For N-(Allyloxycarbonyloxy)succinimide, thermal breakdown would be expected to yield carbon dioxide, allyl alcohol, and succinimide-derived fragments [33] [34]. The decomposition temperature has not been precisely determined in the available literature, but the compound's heat sensitivity suggests that significant thermal degradation occurs at elevated temperatures [22] [23].
The stability of succinimide derivatives under thermal stress has been investigated in various contexts, with studies indicating that the imide ring system can undergo complex rearrangement and fragmentation reactions at high temperatures [35] [37]. The presence of the allyloxycarbonyl substituent introduces additional thermal decomposition pathways, including the potential for carbon-carbon double bond reactions and carbonate group elimination [33] [34].
The thermal decomposition products of N-(Allyloxycarbonyloxy)succinimide may include carbon monoxide, carbon dioxide, and nitrogen oxides, based on the elemental composition and functional group analysis [23]. These decomposition products are consistent with the thermal breakdown patterns observed for similar nitrogen-containing organic compounds with multiple carbonyl functionalities [23] [33].
Storage recommendations for N-(Allyloxycarbonyloxy)succinimide emphasize the importance of maintaining low temperatures (0-10 degrees Celsius) and avoiding exposure to heat sources [19] [22] [23]. The compound should be stored under inert gas atmospheres to prevent oxidative degradation and minimize thermal decomposition pathways [19] [22]. These storage conditions are essential for maintaining the chemical integrity and analytical purity of the compound during extended storage periods [22] [23].
Thermal Property | Value/Characteristic |
---|---|
Flash Point | 117°C [6] [21] [22] |
Heat Sensitivity | Heat sensitive [22] [23] |
Storage Temperature | 0-10°C [19] [22] |
Decomposition Products | CO, CO₂, NOₓ [23] |
Stability Requirements | Inert atmosphere [19] [22] |
Irritant